1-Cyclopropyl-5-fluoroindan-1-ol

Description

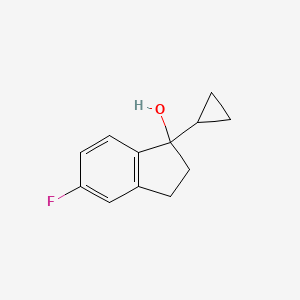

1-Cyclopropyl-5-fluoroindan-1-ol is a bicyclic organic compound featuring an indan backbone (a fused benzene and cyclopropane ring system) substituted with a hydroxyl group at position 1, a cyclopropyl group at position 1, and a fluorine atom at position 3. Its unique structure confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-cyclopropyl-5-fluoro-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-10-3-4-11-8(7-10)5-6-12(11,14)9-1-2-9/h3-4,7,9,14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTZXCUDCJEREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCC3=C2C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-5-fluoroindan-1-ol involves several steps, typically starting with the preparation of the indan-1-ol core structure. One common synthetic route includes the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often involve the use of reagents such as cyclopropyl bromide and fluorinating agents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-5-fluoroindan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-5-fluoroindan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-fluoroindan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and fluorine atom contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following compounds share structural motifs with 1-cyclopropyl-5-fluoroindan-1-ol, enabling comparisons of substituent placement, ring systems, and functional groups:

Table 1: Structural Comparison

Key Observations :

- Cyclopropane vs.

- Fluorine vs. Hydroxyl : The fluorine atom in the target compound reduces basicity and enhances lipophilicity compared to hydroxyl-rich analogs like the cyclopentene derivative (), which may exhibit higher aqueous solubility .

- Fused Ring Systems: The indan backbone offers planar aromaticity, contrasting with the non-aromatic cyclopentane () and the fused imidazo-isoindole system (), which may exhibit distinct π-π stacking interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothesized Properties Based on Structural Analogues

Key Findings :

- Lipophilicity : The fluorine and cyclopropane groups in the target compound likely increase LogP compared to hydroxylated analogs, favoring membrane permeability but reducing solubility .

- Metabolic Stability: Fluorine substitution (as in the target compound) and oxadiazole rings () are known to resist oxidative metabolism, whereas amino/hydroxyl groups () may increase susceptibility to phase I/II metabolism .

Biological Activity

1-Cyclopropyl-5-fluoroindan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropyl and fluorinated indan-1-ol structure, has been investigated for various pharmacological properties, including antimicrobial effects and interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclopropyl group attached to a fluorinated indan-1-ol moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating potential applications in cancer therapy .

- Mechanism of Action : The compound's mechanism of action is thought to involve interaction with specific cellular targets, although detailed pathways remain to be elucidated.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Assays

In vitro studies assessing the cytotoxicity of this compound against human cancer cell lines (e.g., HeLa and MCF7) showed varying degrees of effectiveness. The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 18 |

These findings suggest that the compound has potential as an anticancer agent, warranting further exploration into its efficacy and safety profiles.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways or interact with key proteins involved in cell proliferation and apoptosis. Further research is needed to identify these targets and elucidate the underlying mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.